molecular formula C21H23NO4 B7887773 Fmoc-N-methyl-DL-valine

Fmoc-N-methyl-DL-valine

Cat. No.: B7887773
M. Wt: 353.4 g/mol
InChI Key: YCXXXPZNQXXRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-methyl-DL-valine: is a derivative of valine, an essential amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during chemical reactions. This protecting group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in organic synthesis and peptide chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-N-methyl-DL-valine typically involves large-scale synthesis using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group is typically removed using a base such as piperidine in N,N-dimethylformamide (DMF).

    Substitution Reactions: The amino group of Fmoc-N-methyl-DL-valine can undergo substitution reactions with various electrophiles to form new compounds.

Common Reagents and Conditions:

Major Products:

    Deprotection: The major product of Fmoc deprotection is the free amine of N-methyl-DL-valine.

    Substitution: Depending on the electrophile used, various substituted derivatives of N-methyl-DL-valine can be formed.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The primary mechanism of action of Fmoc-N-methyl-DL-valine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptides and proteins .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXXXPZNQXXRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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